Structural Chirality: C6 Methyl Branch Introduces a Stereogenic Center Absent in All Linear 2-Alkanone Homologs
6-Methylnonan-2-one possesses one undefined atom stereocenter at C6 due to the methyl branch, producing a chiral molecule (R/S enantiomers) [1]. In contrast, all linear 2-alkanone comparators—including 2-nonanone (C₉H₁₈O, CAS 821-55-6), 2-decanone (C₁₀H₂₀O, CAS 693-54-9), and 2-undecanone—have zero stereocenters and are achiral [2]. This binary difference (1 vs. 0 stereocenters) is categorical and carries profound implications for any application involving chiral recognition, including enzyme binding, receptor activation, and differential metabolism.
| Evidence Dimension | Number of stereogenic centers (undefined atom stereocenters) |
|---|---|
| Target Compound Data | 1 undefined atom stereocenter (C6) |
| Comparator Or Baseline | 2-Nonanone: 0 stereocenters; 2-Decanone: 0 stereocenters; 2-Undecanone: 0 stereocenters |
| Quantified Difference | Categorical difference (chiral vs. achiral); target compound has 1 stereocenter vs. 0 for all linear 2-alkanones |
| Conditions | Structural analysis from PubChem computed descriptors; chirality confirmed by Cahn-Ingold-Prelog analysis of C6 substitution pattern |
Why This Matters
For procurement decisions in drug discovery, chemical biology, or asymmetric synthesis, chirality is a binary selection criterion: if stereochemical recognition is operative in the target system, linear achiral analogs are categorically excluded.
- [1] PubChem CID 19931436, Computed Descriptors: Undefined Atom Stereocenter Count = 1. National Library of Medicine. View Source
- [2] PubChem CID 13187 (2-Nonanone): Undefined Atom Stereocenter Count = 0. PubChem CID 12741 (2-Decanone): Undefined Atom Stereocenter Count = 0. National Library of Medicine. View Source
